molecular formula C12H17BrFN B13312839 [(3-Bromo-4-fluorophenyl)methyl](pentyl)amine

[(3-Bromo-4-fluorophenyl)methyl](pentyl)amine

Cat. No.: B13312839
M. Wt: 274.17 g/mol
InChI Key: RPFYUMIFJCCCFB-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17BrFN This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, which is attached to a pentylamine group via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves a multi-step process:

    Bromination and Fluorination: The starting material, benzene, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Formation of the Methyl Bridge: The brominated and fluorinated benzene derivative is then reacted with formaldehyde and a suitable amine to form the [(3-Bromo-4-fluorophenyl)methyl] intermediate.

    Amine Substitution: The intermediate is then reacted with pentylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of (3-Bromo-4-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination and Fluorination: Using large reactors to introduce bromine and fluorine atoms.

    Continuous Flow Synthesis: Employing continuous flow reactors for the formation of the methyl bridge and subsequent amine substitution to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce a wide range of aryl or alkyl-substituted products.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pentylamine group can interact with biological membranes, affecting the compound’s distribution and activity within the body.

Comparison with Similar Compounds

(3-Bromo-4-fluorophenyl)methylamine can be compared with other similar compounds such as:

  • (3-Bromo-4-fluorophenyl)methylamine
  • (3-Bromo-4-fluorophenyl)methylamine
  • 4-[(5-Bromo-2-fluorophenyl)methyl]morpholine

Uniqueness

The uniqueness of (3-Bromo-4-fluorophenyl)methylamine lies in its specific substitution pattern on the phenyl ring and the presence of the pentylamine group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-5-6-12(14)11(13)8-10/h5-6,8,15H,2-4,7,9H2,1H3

InChI Key

RPFYUMIFJCCCFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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